Lipophilicity (LogP) and Polar Surface Area (TPSA) Differentiation vs. 5-Unsubstituted Parent Scaffold
The 5‑bromo substitution markedly increases logP relative to the 5‑unsubstituted core scaffold, while TPSA remains nearly unchanged, resulting in enhanced predicted membrane permeability without altering hydrogen-bonding capacity. [1][2]
| Evidence Dimension | Calculated logP (XLogP3) |
|---|---|
| Target Compound Data | 0.77 (HZB Chemical); 1.01 (ChemScence) |
| Comparator Or Baseline | 6-oxo-1,6-dihydropyridine-3-carbonitrile (unsubstituted): logP = -0.323 (ChemBase) |
| Quantified Difference | ΔlogP ≈ +1.33 (range: +1.09 to +1.33) |
| Conditions | Computed physicochemical properties (XLogP3 / ACD/Labs) |
Why This Matters
Higher logP correlates with improved passive membrane diffusion, which is critical for cell-based assays and in vivo target engagement.
- [1] HZB Chemical: 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile. LogP: 0.77. View Source
- [2] ChemBase: 6-oxo-1,6-dihydropyridine-3-carbonitrile. LogP: -0.3234687; Polar Surface Area: 52.89 Ų. View Source
